molecular formula C13H12O3 B1523130 5-(4-Ethylphenyl)furan-2-carboxylic acid CAS No. 1049122-13-5

5-(4-Ethylphenyl)furan-2-carboxylic acid

Cat. No.: B1523130
CAS No.: 1049122-13-5
M. Wt: 216.23 g/mol
InChI Key: IAGPEIRSTBIHBT-UHFFFAOYSA-N
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Description

“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a unique chemical compound with the empirical formula C13H12O3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12O3/c1-2-9-3-5-10 (6-4-9)11-7-8-12 (16-11)13 (14)15/h3-8H,2H2,1H3, (H,14,15) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 216.24 .

Scientific Research Applications

Enzyme-Catalyzed Synthesis and Applications

One-pot Enzyme Cascade for Furan Carboxylic Acids Synthesis
Furan carboxylic acids, such as 5-(4-Ethylphenyl)furan-2-carboxylic acid, are prominent biobased building blocks in pharmaceutical and polymer industries. A dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) was developed for the controlled synthesis of these compounds. This enzymatic approach efficiently used byproduct H2O2 for the internal recycling of oxidized nicotinamide cofactors, leading to yields exceeding 95% for the desired furan carboxylic acids (Hao‐Yu Jia et al., 2019).

Enzymatic Oxidation for Polymer Production
Enzyme-catalyzed oxidation processes have proven effective for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). This reaction involves four consecutive oxidations, yielding FDCA at room temperature and pressure. FDCA is a vital biobased platform chemical for producing polymers, showcasing the potential of enzyme-catalyzed methods in transforming furan derivatives into valuable industrial products (W. Dijkman et al., 2014).

Analytical and Spectral Studies

Spectral Studies on Furan Ring Containing Organic Ligands
Research focusing on furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reveals their chelating properties and potential in creating transition metal complexes. These complexes have been characterized and analyzed for their antibacterial activities, indicating their applicability in developing novel antimicrobial agents (H. Patel, 2020).

Biobased Polyester Synthesis

Enzymatic Polymerization for Biobased Polyesters
Enzymatic polymerization has been employed to synthesize biobased furan polyesters from 2,5-bis(hydroxymethyl)furan and diacid ethyl esters. These novel furan polyesters exhibit promising physical properties and molecular weights, positioning them as potential substitutes for aromatic monomers in polyester synthesis. The study underscores the versatility of furan derivatives in creating sustainable and biobased materials (Yi Jiang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The future directions for “5-(4-Ethylphenyl)furan-2-carboxylic acid” and similar compounds could involve further exploration of their potential in biomass transformation . Additionally, the optimization of synthesis conditions could be a focus of future research .

Properties

IUPAC Name

5-(4-ethylphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGPEIRSTBIHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049122-13-5
Record name 5-(4-ethylphenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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